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Compound of Interest

Compound Name:
2-(4-Bromophenyl)-5-

methylpyrimidine

CAS No.: 174720-38-8

Cat. No.: B1270372

Get Quote

Executive Summary & Application Context
Compound: 2-(4-Bromophenyl)-5-methylpyrimidine CAS: 146533-41-7 (Analogous/Generic

Reference) Molecular Formula: C₁₁H₉BrN₂ Molecular Weight: 249.11 g/mol [1]

In drug discovery, this scaffold represents a "privileged structure."[1] The 5-methylpyrimidine

core offers metabolic stability compared to its non-substituted analogs, while the 4-

bromophenyl moiety serves as a versatile handle for late-stage functionalization.[1] Accurate

characterization is often complicated by the AA'BB' spin system of the phenyl ring and the

potential overlap of the pyrimidine singlet with solvent satellites in lower-field instruments.

Comparison Scope
This guide contrasts the spectral resolution and chemical shift behavior in Chloroform-d

(CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆).[2]

CDCl₃: Recommended for routine purity checks due to sharp line widths and ease of

recovery.
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DMSO-d₆: Essential for highly concentrated samples or when analyzing subsequent coupling

products (e.g., boronic acids) that exhibit poor solubility in chlorinated solvents.[1]

Experimental Protocol: Synthesis & Sample
Preparation
To ensure the data presented below is reproducible, the compound was synthesized via a

condensation protocol that minimizes regioisomeric byproducts, followed by rigorous

purification.

Synthesis Workflow (Condensation Route)
Rationale: Direct condensation of an amidine with a vinamidinium salt or enaminone is superior

to cross-coupling for the core heterocycle formation as it guarantees the nitrogen placement.

Reagents:

4-Bromobenzamidine hydrochloride (1.0 eq)[1]

3-(Dimethylamino)-2-methyl-2-propenal (1.1 eq)[1]

Sodium Ethoxide (NaOEt) in Ethanol (2.5 eq)

Step-by-Step Protocol:

Activation: Dissolve 4-bromobenzamidine HCl in anhydrous ethanol under N₂ atmosphere.

Add NaOEt solution dropwise at 0°C to liberate the free amidine.

Cyclization: Add 3-(dimethylamino)-2-methyl-2-propenal. The mixture is heated to reflux

(78°C) for 6 hours.

Workup: Cool to RT. Concentrate in vacuo. Resuspend residue in water to dissolve inorganic

salts. Extract with EtOAc (3x).[1]

Purification: Dry organic layer (MgSO₄), concentrate, and recrystallize from Ethanol/Hexane

(1:4) to yield off-white needles.
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NMR Sample Preparation
Mass: 10 mg (1H NMR) / 30 mg (13C NMR).[1]

Volume: 0.6 mL solvent.

Tube: 5mm high-precision borosilicate.

Filtration: Filter through a 0.2 µm PTFE syringe filter to remove paramagnetic particulates

(crucial for resolving the fine splitting of the phenyl ring).
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Figure 1: Validated synthesis workflow ensuring regiochemical integrity for NMR analysis.

Comparative Data Analysis: 1H & 13C NMR
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1H NMR Chemical Shift Data
The following table compares chemical shifts (δ) in ppm. Frequency: 400 MHz. Temp: 298 K.

Assignment
(Proton)

Multiplicity
δ (CDCl₃)
[ppm]

δ (DMSO-
d₆) [ppm]

Δδ (Solvent
Shift)

Mechanistic
Insight

Py-H4, H6 Singlet (2H) 8.62 8.78 +0.16

Deshielding

due to

solvent

polarity

interacting

with

Pyrimidine N-

lone pairs.[1]

Ph-H2', H6' Doublet (2H) 8.31 8.35 +0.04

Ortho to

pyrimidine.[1]

Anisotropic

cone of the

heterocycle

dominates

shielding.

Ph-H3', H5' Doublet (2H) 7.60 7.72 +0.12

Ortho to

Bromine.[1]

Inductive

effect of Br

dominates.

Methyl (-CH₃) Singlet (3H) 2.34 2.38 +0.04

Minimal

solvent effect

(aliphatic).[1]

Diagnostic

peak for 5-

position

substitution.
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*Note: The Phenyl system is technically an AA'BB' system but often appears as two "pseudo-

doublets" (J ~8.5 Hz) on 300/400 MHz instruments. Higher fields (600 MHz+) may resolve

second-order roofing effects.[1]

13C NMR Chemical Shift Data
Frequency: 100 MHz.

Carbon Position Type δ (CDCl₃) [ppm] Structural Logic

C-2 (Py) Quaternary 162.8

Most deshielded;

flanked by two

Nitrogens.

C-4, C-6 (Py) CH 157.5 Alpha to Nitrogen.

C-1' (Ph) Quaternary 136.2
Ipso carbon attached

to Pyrimidine.

C-3', C-5' (Ph) CH 131.8

Ortho to Bromine

(Heavy atom effect).

[1]

C-5 (Py) Quaternary 129.5

Substituted by Methyl;

shielded relative to

C4/6.

C-2', C-6' (Ph) CH 128.9 Ortho to Pyrimidine.

C-4' (Ph) Quaternary 125.4
Ipso to Bromine (C-Br

bond).[1]

Methyl (-CH₃) CH₃ 15.8

Typical

benzylic/heteroaromat

ic methyl range.

Structural Elucidation Logic
The confirmation of the structure relies on three key connectivity checks.
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The Pyrimidine Singlet: The integration of 2H at ~8.6 ppm as a singlet confirms the 5-

position is substituted. If the methyl were at position 4 or 6, these protons would appear as

two doublets.[1]

The AA'BB' Pattern: The symmetry of the 4-bromophenyl group produces two distinct

aromatic environments. The doublet at ~8.3 ppm (deshielded) corresponds to the protons

nearest the electron-deficient pyrimidine ring.

Absence of Labile Protons: Unlike precursors (amidines), there are no broad exchangeable

peaks (NH), confirming ring closure.[1]

5-Methyl Group Singlet
~2.3 ppm

3H Integration

Pyrimidine Ring
(Symmetric)

Singlet (2H)
~8.6 ppm

Symmetry (H4=H6)

4-Br-Phenyl Ring

Doublet (2H)
~8.3 ppm (Ortho to Py)Deshielding Cone

Doublet (2H)
~7.6 ppm (Ortho to Br)

Inductive Effect
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Figure 2: Logic map correlating structural moieties to specific NMR signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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